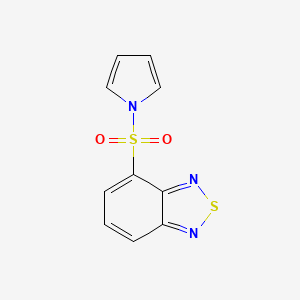![molecular formula C18H17N3O2 B5318359 2,3-diethoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5318359.png)
2,3-diethoxy-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-diethoxy-6H-indolo[2,3-b]quinoxaline, also known as EI, is a heterocyclic compound that has gained attention in recent years due to its potential applications in various scientific research areas. This compound belongs to the family of indoloquinoxalines, which have been found to exhibit biological activity and have been studied for their potential as therapeutic agents. In
作用機序
The mechanism of action of 2,3-diethoxy-6H-indolo[2,3-b]quinoxaline is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, this compound has been found to inhibit the activity of topoisomerase II, which may contribute to its anti-cancer activity. In neuroprotection studies, this compound has been found to protect neurons from oxidative stress and apoptosis. In anti-inflammatory studies, this compound has been found to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 2,3-diethoxy-6H-indolo[2,3-b]quinoxaline in lab experiments is its potential as a therapeutic agent for cancer and other diseases. Additionally, this compound has been found to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its low solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2,3-diethoxy-6H-indolo[2,3-b]quinoxaline. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Other areas of research include the development of this compound derivatives with improved solubility and bioactivity, and the evaluation of this compound in combination with other therapeutic agents. Finally, more studies are needed to evaluate the potential of this compound as a therapeutic agent for various diseases.
合成法
The synthesis of 2,3-diethoxy-6H-indolo[2,3-b]quinoxaline involves the condensation of 2,3-diaminonaphthalene with ethyl glyoxylate in the presence of acetic anhydride. The resulting product is then cyclized with phosphorus oxychloride to yield this compound. This method has been reported to have a yield of approximately 50%.
科学的研究の応用
2,3-diethoxy-6H-indolo[2,3-b]quinoxaline has been studied for its potential applications in various scientific research areas. One of the most promising areas is cancer research. Studies have shown that this compound has anti-cancer activity and can induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth of tumor cells in vitro and in vivo. Other areas of research include neuroprotection, anti-inflammatory activity, and antimicrobial activity.
特性
IUPAC Name |
2,3-diethoxy-6H-indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-22-15-9-13-14(10-16(15)23-4-2)21-18-17(19-13)11-7-5-6-8-12(11)20-18/h5-10H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIAWVISTYNSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4NC3=N2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5318280.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5318282.png)

![1-[2-methoxy-2-(2-thienyl)ethyl]-2-(5-methyl-2-thienyl)-1H-imidazole](/img/structure/B5318292.png)

![N-(3-acetylphenyl)-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5318304.png)

![N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5318327.png)
![7-(2-chloro-4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5318329.png)
![(3S*,4S*)-1-({5-[(dimethylamino)methyl]-1,3,4-oxadiazol-2-yl}carbonyl)-4-piperidin-1-ylpyrrolidin-3-ol](/img/structure/B5318340.png)
![cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5318342.png)
![7-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5318345.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5318347.png)
![2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide](/img/structure/B5318373.png)